1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Physicochemical profiling Lipophilicity SAR differentiation

This screening compound (C20H17N5O, MW 343.4 g/mol) is strategically differentiated by its N1-ethyl, C6-phenyl, and N-2-pyridinyl 4-carboxamide substitution, offering a unique pharmacophore geometry beyond the extensively patented 5-carboxamide PDE4 space. It serves as a minimalist comparator for SAR-by-catalog antiplasmodial campaigns (exploring N1-substituent size vs. ABCI3 resistance) and as a relevant tool for agrochemical nitrification inhibition profiling. Ideal for X-ray co-crystallography, comparative cytotoxicity panels, and soil mobility studies.

Molecular Formula C20H17N5O
Molecular Weight 343.4 g/mol
CAS No. 1011398-53-0
Cat. No. B10926378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS1011398-53-0
Molecular FormulaC20H17N5O
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4
InChIInChI=1S/C20H17N5O/c1-2-25-19-16(13-22-25)15(20(26)24-18-10-6-7-11-21-18)12-17(23-19)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,24,26)
InChIKeyCJFCMLJBWRCSNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1011398-53-0)?


1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1011398-53-0) is a fully synthetic, small-molecule heterocycle built on a pyrazolo[3,4-b]pyridine scaffold [1]. Its molecular formula is C20H17N5O with a molecular weight of 343.4 g/mol, and it features three distinct substitution vectors: an N1-ethyl group, a C6-phenyl ring, and an N-2-pyridinyl carboxamide at position 4 . The compound is a commercially available screening molecule, chemically belonging to the pyrazolopyridine class, which is historically associated with phosphodiesterase type IV (PDE4) inhibition, anti-inflammatory activity, and antiparasitic effects [2].

Why 1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Cannot Be Replaced with a Generic Pyrazolopyridine


Pyrazolo[3,4-b]pyridine derivatives are not functionally interchangeable because minor structural variations at the N1, C3, C4, and C6 positions profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. For instance, the shift from a 5-carboxamide to a 4-carboxamide regioisomer completely redirects the pharmacophore orientation within the PDE4 catalytic site, while the N1-ethyl group in this compound (vs. N1-methyl or N1-tert-butyl in published antimalarial leads) dictates a distinct steric and electronic profile that controls potency and metabolic stability [2]. The N-2-pyridinyl carboxamide motif further differentiates this compound from analogous benzylamide or thiophenylmethylamide congeners by introducing a hydrogen-bond-accepting nitrogen adjacent to the amide linkage, which may alter both solubility and target binding kinetics [3].

Quantitative Differentiation Evidence for 1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide


N1-Ethyl Substitution Versus N1-Methyl: LogP and Steric Differentiation

The N1-ethyl group of the target compound provides a calculated XLogP3-AA of 2.9, representing a +0.4 to +0.6 log unit increase in lipophilicity relative to the N1-methyl analog 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, for which an estimated XLogP3 of approximately 2.3–2.5 is predicted for the demethylated N1 congener [1]. This elevated lipophilicity is expected to enhance passive membrane permeability while potentially reducing aqueous solubility, a trade-off critical for cell-based assay design .

Physicochemical profiling Lipophilicity SAR differentiation

Cytotoxicity Profile Transferability from the 1,3-Dimethyl Analog Class

The structurally analogous compound 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1324064-15-4) exhibits selective cytotoxicity against HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer) cell lines with reported IC50 values ranging from 5 µM to 15 µM . Because the target compound differs from this analog by a single methyl group at the C3 position (absent) and by replacement of the N-benzyl linker with a direct N-aryl amide, the pyrazolo[3,4-b]pyridine-4-carboxamide pharmacophore is retained, and class-level cytotoxicity may be partially transferable, though direct quantitative extrapolation requires experimental confirmation [1].

Cytotoxicity screening Cancer cell lines SAR extrapolation

N-2-Pyridinyl Carboxamide Hydrogen-Bonding Capacity Versus Carboxylic Acid and N-Benzylamide Analogs

The N-2-pyridinyl carboxamide of the target compound incorporates a pyridine nitrogen atom positioned β to the amide NH, creating a dual hydrogen-bond acceptor motif (amide carbonyl + pyridyl nitrogen) with a topological polar surface area (TPSA) of 72.7 Ų [1]. This contrasts with the carboxylic acid analog 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 924118-62-7, TPSA ~63.3 Ų), which presents an ionizable acid function at physiological pH but lacks the additional H-bond acceptor, and with the N-benzylamide analog series, which replaces the pyridine nitrogen with a methylene spacer, eliminating this secondary H-bond contact [2]. The increased H-bond acceptor count (4 vs. 3 for the carboxylic acid) and the specific geometric presentation of the pyridyl nitrogen may confer distinct protein-binding interactions, particularly with kinase hinge regions or PDE4 metal-ion-coordinating residues [3].

Hydrogen bonding Solubility engineering Amide bioisostere

4-Carboxamide Regioisomer Differentiation from the Established PDE4 5-Carboxamide Pharmacophore

The target compound bears the carboxamide at the 4-position of the pyrazolo[3,4-b]pyridine core, distinguishing it from the extensively characterized GSK PDE4 inhibitor series exemplified by pyrazolopyridine 20a, which carries the carboxamide at the 5-position and achieves PDE4B IC50 values in the low nanomolar range [1]. The 4-carboxamide regioisomer series has been independently validated in antimalarial drug discovery, where optimization of pyrazolopyridine 4-carboxamides yielded compounds with potent antiplasmodial activity (P. falciparum) and defined resistance mediated by the ABCI3 transporter [2]. No PDE4 IC50 data are published for the 4-carboxamide series, making direct potency comparisons impossible; however, the distinct regioisomer identity means this compound interrogates a chemically and pharmacologically different vector space from the well-known 5-carboxamide PDE4 inhibitors [3].

PDE4 inhibition Regioisomer pharmacology Scaffold hopping

Absence of C3 Substitution: A Purposely Simplified Scaffold for Fragment-Based and Combinatorial Library Design

Unlike the 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl) analog (CAS 1324064-15-4), which bears a methyl group at the C3 position, the target compound is unsubstituted at C3 (hydrogen only), reducing its molecular weight by 14 Da (343.4 vs. 357.4 g/mol) and its heavy atom count by one [1]. This 'deletion analog' design simplifies the SAR landscape and eliminates a potential site of metabolic oxidation (benzylic C3-methyl hydroxylation), which has been identified as a metabolic soft spot in related pyrazolopyridine scaffolds [2]. In the context of fragment-based drug discovery, the lower molecular complexity (fewer rotatable bonds, reduced steric bulk) makes this compound a more suitable starting point for fragment growing or merging strategies compared to the fully elaborated 1,3-dimethyl analog [3].

Fragment-based drug discovery Combinatorial chemistry Scaffold minimalism

Nitrification Inhibitor Potential: Pyrazolo[3,4-b]pyridine-4-carboxamide as an Agrochemical Scaffold

A recent patent (US20230159462) discloses the use of pyrazolo[3,4-b]pyridine-4-carboxamides as nitrification inhibitors or nitrogen stabilizers in fertilizer mixtures, a non-pharmaceutical application space distinct from the PDE4 and antimalarial contexts [1]. The generic formula encompasses substituents at R1 (including C1-4-alkyl, matching the N1-ethyl of the target compound) and R2 (C1-12-hydrocarbon residues). While no specific nitrification inhibition data are reported for CAS 1011398-53-0, the compound falls within the claimed Markush structure, providing a defensible intellectual property rationale for its procurement as an agrochemical research tool, a use case absent for the 1,3-dimethyl or carboxylic acid analogs, which have not been claimed in this context [2].

Nitrification inhibition Agrochemical Nitrogen stabilizer

Research and Industrial Application Scenarios for 1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide


PDE4 Isoform Selectivity Profiling and Crystallographic Fragment Screening

The 4-carboxamide regioisomer, unlike the well-characterized GSK 5-carboxamide PDE4 inhibitor series, offers a distinct pharmacophore geometry for probing PDE4B/D isoform selectivity pockets [1]. The N-2-pyridinyl moiety may engage the metal-ion-coordinating residues in the PDE4 active site differently than the 5-carboxamide series, making this compound a valuable tool for X-ray co-crystallography campaigns aimed at identifying novel allosteric binding modes. Procurement is justified when a research program requires chemical matter outside the extensively patented 5-carboxamide PDE4 space [2].

Antimalarial Lead Optimization Starting from the ABCI3-Resistance-Associated 4-Carboxamide Chemotype

The GSK-led optimization of pyrazolopyridine 4-carboxamides established this regioisomeric series as a validated antimalarial chemotype with a defined resistance mechanism (ABCI3 transporter) [1]. While the optimized leads required an N1-tert-butyl group and a 7'-aza-benzomorpholine on the 4-carboxamide for potent antiplasmodial activity, the target compound, with its N1-ethyl and simplified N-2-pyridinyl carboxamide, serves as an earlier-generation or minimalist comparator for SAR-by-catalog approaches. It allows research groups to probe the contribution of the N1 substituent size to both potency and metabolic stability without committing to a full synthetic campaign [2].

Anticancer Cell Line Screening with Pyrazolo[3,4-b]pyridine-4-carboxamide Scaffold Diversification

Given that the structurally analogous 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl) compound exhibits cytotoxicity against HeLa, A375, and HCT116 cell lines (IC50 5–15 µM), the target compound provides a C3-desmethyl, direct N-aryl amide variant for comparative cytotoxicity profiling [1]. The absence of the C3-methyl and the shorter, more rigid amide linkage may alter cell permeability and target engagement kinetics, potentially yielding a different cancer cell line selectivity fingerprint. This compound is best deployed as part of a focused library where the N1-ethyl/C6-phenyl core is held constant while the C3 and C4 substituents are systematically varied [2].

Agrochemical Nitrification Inhibitor Screening and Structure-Activity Relationship Studies

The recent patent disclosure of pyrazolo[3,4-b]pyridine-4-carboxamides as nitrification inhibitors opens an underexplored agrochemical application for this compound class [1]. The target compound, with its N1-ethyl substitution, falls within the claimed Markush scope, making it a relevant tool compound for soil nitrification assays. Procurement for agrochemical screening is particularly justified if the research objective includes comparing the nitrification inhibition potency of N1-ethyl versus N1-isopropyl or N1-tert-butyl congeners, or evaluating the impact of the N-2-pyridinyl substituent on soil mobility and persistence relative to simpler alkylamide analogs [2].

Quote Request

Request a Quote for 1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.